Physalin E is a member of the physalin family, which comprises a group of highly oxygenated ergostane-type steroids primarily derived from plants in the genus Physalis. This compound is notable for its diverse biological activities, including potential anticancer, anti-inflammatory, and immunomodulatory effects. Physalin E is structurally related to other physalins, such as physalin A and physalin D, and is primarily sourced from Physalis angulata and Physalis alkekengi.
Physalin E is predominantly extracted from the fruits and leaves of Physalis angulata and Physalis alkekengi. These plants are known for their medicinal properties and are utilized in traditional medicine across various cultures. The extraction methods typically involve solvents like methanol or chloroform to isolate the active compounds effectively.
Physalin E belongs to the class of steroids, specifically categorized as a triterpenoid. Its classification is based on its structural characteristics and biosynthetic origins linked to withanolides, another class of naturally occurring steroids.
The biosynthesis of Physalin E involves complex enzymatic processes that convert precursor molecules into the final steroid structure. The primary pathway includes the transformation of withanolides through several modifications, such as hydroxylation, methylation, and desaturation.
The molecular formula for Physalin E is . Its structure features a complex arrangement typical of ergostane-type steroids, characterized by multiple hydroxyl groups and a distinctive steroid backbone.
Physalin E can participate in various chemical reactions typical for steroids, including:
The reactivity of Physalin E can be influenced by its structural features, making it susceptible to reactions that modify its biological activity. For instance, oxidation reactions can enhance its anticancer properties by generating reactive oxygen species.
The mechanism by which Physalin E exerts its biological effects involves several pathways:
Studies indicate that Physalin E exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations, demonstrating its potential as an anticancer agent.
Relevant analyses indicate that Physalin E maintains structural integrity under standard laboratory conditions but may require careful handling during synthesis and storage due to potential degradation over time.
Physalin E has garnered attention for its potential applications in various fields:
Physalin E belongs to the 16,24-cyclo-13,14-seco steroid class, characterized by the cleavage of the C13–C14 bond and formation of a novel C16–C24 carbocyclic bond [3] [8]. Biosynthesis initiates from the sterol precursor 24-methylenecholesterol, which undergoes enzymatic isomerization to 24-methyldesmosterol via sterol delta-24-isomerase (24ISO) [8]. This reaction represents the first committed step in physalin biosynthesis, diverting flux away from brassinosteroid pathways. Isotopic labeling studies confirm 24-methyldesmosterol as the foundational precursor for physalin E’s distinctive carbon skeleton [5] [8]. Subsequent modifications involve cytochrome P450-mediated oxidations and skeletal rearrangements to form the characteristic 9-membered carbocycle fused to a δ-lactone system [1] [8].
Withanolides serve as crucial biosynthetic intermediates between 24-methyldesmosterol and physalins. Transcriptomic analyses of Physalis alkekengi reveal co-expression of withanolide biosynthetic genes with physalin pathway enzymes [1] [5]. Specifically, withaphysalins undergo oxidative cleavage between C13–C14, followed by transannular cyclization between C16–C24 to form the physalin core [1]. Enzymes such as steroid-14-demethylases and C16-hydroxylases catalyze these transformations, with kinetic studies showing higher conversion rates of withaphysalins to physalin E than direct cyclization from desmosterol derivatives [5]. This intermediate role positions withanolides as metabolic branch points for structural diversification within physalin pathways.
The conversion to physalin E involves three critical enzymatic stages:
Table 1: Key Enzymatic Modifications in Physalin E Biosynthesis
Enzyme Class | Reaction Catalyzed | Position Modified | Product |
---|---|---|---|
Cytochrome P450 monooxygenase | C15 hydroxylation | C15 | 15-Hydroxywithanolide |
Steroid isomerase | C13–C14 bond cleavage | C13/C14 | Seco-steroid intermediate |
Oxidoreductase | C16–C24 cyclization | C16/C24 | 16,24-Cyclophysalin |
Lactone synthase | C22–C26 esterification | C22/C26 | δ-Lactone closure |
RNA sequencing of P. alkekengi tissues identified 306 cytochrome P450 genes, with 21 candidates co-expressed with known sterol biosynthetic enzymes [8]. Virus-induced gene silencing (VIGS) of four P450s (PB.34165.2, PB.26424.5, PB.11591.2, PB.29095.11) significantly reduced physalin accumulation, confirming their roles in pathway regulation [8]. Temporal expression analysis revealed peak transcript levels during berry maturation (May–June), correlating with elevated physalin E production [5]. Notably, bHLH and MYB transcription factors coordinate the expression of clustered biosynthetic genes in response to developmental cues [1] [8].
Physalin E biosynthesis exhibits pronounced tissue specificity:
Table 2: Tissue-Specific Distribution of Physalin E in P. alkekengi
Tissue | Physalin E (μg/g DW) | Key Biosynthetic Enzymes | Transcript Abundance (FPKM) |
---|---|---|---|
Calyx | 412.7 ± 32.5 | 24ISO, CYP76F45 | 124.6 ± 8.3 |
Berry | 128.9 ± 11.2 | CYP72A213, CYP87D20 | 87.4 ± 6.1 |
Leaf | 68.3 ± 5.8 | CYP71D55, CYP82G4 | 45.2 ± 3.7 |
Stem | 24.1 ± 2.1 | CYP72B62, CYP89A11 | 18.9 ± 1.5 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1